Human Maltase-Glucoamylase (NtMGAM) Inhibition: Casuarine Outperforms Acarbose
Casuarine demonstrates more potent inhibition of human N-terminal maltase-glucoamylase (NtMGAM) compared to acarbose, the widely prescribed antidiabetic drug [1]. This differentiation is critical for researchers developing next-generation alpha-glucosidase inhibitors with potentially improved therapeutic windows.
| Evidence Dimension | Inhibition potency against human NtMGAM |
|---|---|
| Target Compound Data | Stronger inhibition than acarbose |
| Comparator Or Baseline | Acarbose (prescribed antidiabetic drug) |
| Quantified Difference | Casuarine inhibits NtMGAM more strongly than acarbose; specific Ki/IC50 values not reported in source |
| Conditions | Human N-terminal maltase-glucoamylase (GH31 family) enzyme assay |
Why This Matters
Demonstrates that casuarine achieves superior target engagement on a clinically validated human diabetes target compared to a marketed drug, supporting its selection for antidiabetic research programs.
- [1] Cardona, F.; Parmeggiani, C.; Faggi, E.; Bonaccini, C.; Gratteri, P.; Sim, L.; Gloster, T. M.; Roberts, S.; Davies, G. J.; Rose, D. R.; Goti, A. Chem. Eur. J. 2009, 15 (7), 1627–1636. View Source
